molecular formula C8H13BN2O2 B12993812 (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid

Cat. No.: B12993812
M. Wt: 180.01 g/mol
InChI Key: DJMOXNKFPKSVNZ-UHFFFAOYSA-N
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Description

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The ethyl(methyl)amino group can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications.

    (4-(Ethyl(methyl)amino)phenyl)boronic acid: A structurally related compound with a phenyl ring instead of a pyridine ring.

    (5-(Methylamino)pyridin-3-yl)boronic acid: A similar compound lacking the ethyl group on the amino substituent.

Uniqueness

(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid is unique due to the presence of both the ethyl(methyl)amino group and the boronic acid moiety on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6,12-13H,3H2,1-2H3

InChI Key

DJMOXNKFPKSVNZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)N(C)CC)(O)O

Origin of Product

United States

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